6-Bromo-4-chloro-2,3-dimethylquinoline
Overview
Description
6-Bromo-4-chloro-2,3-dimethylquinoline is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is a nitrogen-containing compound. The presence of bromine, chlorine, and methyl groups in its structure makes it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2,3-dimethylquinoline typically involves the bromination and chlorination of 2,3-dimethylquinoline. One common method includes:
Bromination: Reacting 2,3-dimethylquinoline with bromine in the presence of a catalyst such as iron(III) bromide.
Chlorination: Following bromination, the compound is chlorinated using chlorine gas or a chlorinating agent like thionyl chloride.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and chlorination processes under controlled conditions to ensure high yield and purity. These methods may use continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-chloro-2,3-dimethylquinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles.
Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Substitution: Products with different substituents replacing bromine or chlorine.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of dehalogenated quinoline derivatives.
Scientific Research Applications
6-Bromo-4-chloro-2,3-dimethylquinoline is used in various scientific research applications:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-4-chloro-2,3-dimethylquinoline involves its interaction with molecular targets such as enzymes or receptors. The presence of halogen atoms and methyl groups can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-4-chloro-2,8-dimethylquinoline
- 7-Bromo-4-chloro-2,8-dimethylquinoline
- 7-Bromo-2-chloro-4,8-dimethylquinoline
Uniqueness
6-Bromo-4-chloro-2,3-dimethylquinoline is unique due to the specific positioning of its bromine, chlorine, and methyl groups, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
6-bromo-4-chloro-2,3-dimethylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrClN/c1-6-7(2)14-10-4-3-8(12)5-9(10)11(6)13/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZHHYOXKPQQPNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C2C=CC(=CC2=C1Cl)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1203-70-9 | |
Record name | 6-bromo-4-chloro-2,3-dimethylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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